molecular formula C24H13N3O3S2 B2601854 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 477538-99-1

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B2601854
CAS No.: 477538-99-1
M. Wt: 455.51
InChI Key: AXMVVYDAEZWZPI-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a heterocyclic compound featuring a benzothiazole-thiazole core conjugated with a 3-oxo-3H-benzo[f]chromene (coumarin) moiety via a carboxamide linker. This structural architecture integrates pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and fluorescence properties. Synthesis typically involves multi-step protocols, such as condensation reactions between benzothiazole-amine intermediates and activated carbonyl derivatives under reflux conditions, as observed in analogous compounds .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13N3O3S2/c28-21(16-11-15-14-6-2-1-5-13(14)9-10-19(15)30-23(16)29)27-24-26-18(12-31-24)22-25-17-7-3-4-8-20(17)32-22/h1-12H,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMVVYDAEZWZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=NC(=CS4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole and thiazole intermediates, which are then coupled with a benzo[f]chromene derivative.

  • Preparation of Benzo[d]thiazole Intermediate

      Starting Material: 2-aminobenzenethiol

      Reagents: Bromine, acetic acid

      Conditions: Reflux

      Reaction: Cyclization to form benzo[d]thiazole

  • Preparation of Thiazole Intermediate

      Starting Material: α-haloketone

      Reagents: Thiourea

      Conditions: Reflux in ethanol

      Reaction: Formation of thiazole ring

  • Coupling Reaction

      Starting Material: Benzo[f]chromene-2-carboxylic acid

      Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole)

      Conditions: Room temperature

      Reaction: Coupling of benzo[d]thiazole and thiazole intermediates with benzo[f]chromene-2-carboxylic acid to form the final compound

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Aqueous or organic solvents, varying temperatures

      Products: Oxidized derivatives of the benzo[d]thiazole and benzo[f]chromene rings

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Anhydrous conditions, low temperatures

      Products: Reduced forms of the carbonyl groups

  • Substitution

      Reagents: Halogenating agents, nucleophiles

      Conditions: Varying depending on the nucleophile and leaving group

      Products: Substituted derivatives at the thiazole or benzo[d]thiazole rings

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, dichloromethane, acetonitrile

    Catalysts: Palladium on carbon, platinum oxide

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide exhibit promising anticancer properties. For instance, derivatives containing the thiazole moiety have been shown to inhibit the growth of various cancer cell lines, including colon and lung cancer cells. A study reported that thiazole-based compounds demonstrated significant cytotoxicity against HCT-15 colon carcinoma cells and NCI-H322 lung cancer cells, with some derivatives outperforming standard chemotherapeutic agents like amphotericin B in efficacy against certain bacterial strains .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. Research has shown that thiazole derivatives can inhibit the growth of bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa. A specific study synthesized a series of benzo[d]thiazole derivatives that were evaluated for their antibacterial properties, revealing several compounds with activity comparable to established antibiotics .

Inhibition of Acetylcholinesterase

Another significant application is in the treatment of neurodegenerative diseases like Alzheimer’s disease. Compounds with a similar structure have been identified as potent inhibitors of acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer’s patients. One study reported a derivative with an IC50 value of 2.7 µM, indicating strong inhibitory activity against this enzyme . This suggests a potential role for this compound in developing therapeutic agents for Alzheimer's disease.

Case Study: Anticancer Efficacy

In a recent preclinical study, a series of thiazole derivatives were synthesized and tested for their anticancer effects on various human cancer cell lines. The results indicated that compounds containing the benzo[d]thiazole moiety showed enhanced cytotoxicity compared to their non-thiazole counterparts, suggesting that the thiazole ring plays a critical role in enhancing anti-tumor activity .

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective potential of thiazole-based compounds against oxidative stress-induced neuronal damage. The findings demonstrated that these compounds could significantly reduce oxidative stress markers and improve cell viability in neuronal cell cultures exposed to harmful agents .

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It may also interact with DNA and proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with derivatives sharing benzothiazole, thiazole, or coumarin moieties. Key differences in substituents, synthetic yields, and biological activities are highlighted.

Structural Analogues with Benzothiazole-Thiazole Cores

  • N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g): Structure: Features a 4-chlorophenyl-substituted thiazolidinone ring linked to benzothiazole-3-carboxamide. Synthesis: Prepared in ethanol (70% yield) via condensation . Key Difference: Lacks the coumarin moiety, reducing π-conjugation compared to the target compound.
  • N-(4-(Benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine (1) :

    • Structure : Combines benzothiazole with triphenylamine (TPA), enabling temperature-dependent fluorescence switching.
    • Application : Exhibits twisted intramolecular charge-transfer (TICT) states in dimethylformamide (DMF), suggesting photophysical utility .
    • Key Difference : The absence of a thiazole-carboxamide linker limits direct comparison in bioactivity.

Coumarin-Containing Benzothiazole Derivatives

  • N-(Benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide :

    • Structure : Contains a coumarin unit linked to benzothiazole via an acetamide bridge.
    • Activity : Demonstrates antibacterial, antitubercular, and antifungal properties .
    • Key Difference : Incorporates a benzimidazole ring instead of a thiazole, altering steric and electronic profiles.
  • 4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide :

    • Structure : Coumarin-thiazole hybrid with a 4-methylbenzamide substituent.
    • Synthesis : Utilizes piperidine-catalyzed solvent-free conditions for coumarin formation .
    • Key Difference : Methylbenzamide substituent may reduce solubility compared to the target compound’s unsubstituted carboxamide.

Thiazolidinone-Benzothiazole Hybrids

  • N-(2-(2,6-Difluorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4h): Structure: Difluorophenyl-substituted thiazolidinone fused with benzothiazole-3-carboxamide. Synthesis: Achieved 60% yield in ethanol; electron-withdrawing fluorine atoms enhance metabolic stability . Key Difference: Thiazolidinone ring introduces conformational rigidity absent in the target compound.

Research Findings and Implications

Bioactivity: The target compound’s coumarin moiety may enhance DNA intercalation or fluorescence-based tracking compared to non-coumarin analogues like 4g or 4h .

Synthetic Feasibility : Solvent-free methods (e.g., piperidine-catalyzed reactions) improve yields in coumarin synthesis but require optimization for complex hybrids .

Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) on phenyl rings improve stability but may reduce solubility, as seen in 4h (60% yield) versus unsubstituted derivatives .

Biological Activity

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of neuroprotection, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by case studies and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure that combines several pharmacophores, including thiazole and chromene moieties. The presence of these groups is crucial for its biological activity. The molecular formula is C19H14N4O2SC_{19}H_{14}N_4O_2S, and it possesses a molecular weight of approximately 358.4 g/mol.

1. Neuroprotective Effects

Research has highlighted the potential of compounds containing thiazole and chromene derivatives in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. For instance, compounds similar to this compound have shown significant AChE inhibition with IC50 values as low as 2.7 µM, indicating strong potential for therapeutic applications in neurodegenerative diseases .

2. Anticancer Activity

The anticancer properties of this compound are notable, particularly against various cancer cell lines. A structure–activity relationship (SAR) analysis indicates that modifications within the thiazole and chromene rings enhance cytotoxicity. For example, certain derivatives have demonstrated IC50 values below 1 µg/mL against specific tumor cell lines, outperforming standard chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µg/mL)Mechanism
Compound AA-431 (skin cancer)1.61 ± 1.92Induction of apoptosis
Compound BJurkat (leukemia)1.98 ± 1.22Inhibition of Bcl-2
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxoVarious<1Cytotoxicity through mitochondrial pathways

3. Antimicrobial Properties

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo has also been evaluated for its antimicrobial efficacy against pathogenic bacteria. In vitro studies indicated promising results against Pseudomonas aeruginosa, with certain derivatives demonstrating significant reduction in biofilm formation . These findings suggest potential applications in treating infections caused by antibiotic-resistant strains.

Case Studies

Case Study 1: Neuroprotective Activity
A study synthesized a series of benzo[d]thiazole derivatives and tested their AChE inhibitory activity. Among these, one derivative exhibited an IC50 value of 2.7 µM, suggesting strong neuroprotective effects relevant for Alzheimer's treatment .

Case Study 2: Anticancer Potential
In another study focusing on SAR analysis, a derivative of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo was tested against multiple cancer cell lines, revealing potent cytotoxic effects with an IC50 lower than that of doxorubicin . This underscores the compound's potential as a lead candidate in cancer therapy.

Case Study 3: Antimicrobial Efficacy
A recent evaluation tested various derivatives for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. Results indicated that specific compounds significantly reduced biomass at concentrations above 150 µg/mL, highlighting their potential as novel antimicrobial agents .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves multi-step condensation reactions. Key steps include:

  • Benzothiazole formation : Cyclization of 2-aminothiophenol derivatives with carbonyl sources (e.g., chloroacetic acid) under reflux in ethanol .
  • Chromene-carboxamide coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the chromene-carboxylic acid and the benzothiazole-thiazole amine intermediate .
  • Optimization strategies :
    • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .
    • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
    • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol-water mixtures to achieve >95% purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from aromatic protons (δ 6.8–8.5 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Infrared (IR) Spectroscopy : Confirm amide C=O stretching (1650–1680 cm⁻¹) and thiazole C=N vibrations (1520–1560 cm⁻¹) .
  • X-ray crystallography : Use SHELXL for structure refinement. Key metrics: R-factor <0.05, data-to-parameter ratio >15. For example, chromene ring planarity deviations <0.02 Å .

Advanced: How can density functional theory (DFT) predict electronic properties and reactivity?

Methodological Answer:

  • Functional selection : Hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets balance accuracy and computational cost for π-conjugated systems .
  • Key calculations :
    • HOMO-LUMO gaps : Predict charge-transfer behavior (e.g., HOMO localized on benzothiazole, LUMO on chromene) .
    • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for SAR studies .
  • Validation : Compare computed vs. experimental UV-Vis spectra (λmax ~350 nm) to assess TD-DFT accuracy .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardized assays : Use cell lines with consistent passage numbers (e.g., HeLa, MCF-7) and controls (e.g., doxorubicin) to minimize variability .
  • Dose-response curves : Calculate IC₅₀ values with Hill slopes (nH) to differentiate specific vs. nonspecific binding .
  • Mechanistic follow-up : Employ SPR (surface plasmon resonance) to validate target binding (e.g., kinase inhibition Kd <1 µM) .

Advanced: How to design structure-activity relationship (SAR) studies for substituent modification?

Methodological Answer:

  • Core modifications :
    • Benzothiazole substituents : Introduce electron-withdrawing groups (e.g., -NO₂) at position 6 to enhance π-π stacking with hydrophobic enzyme pockets .
    • Chromene ring : Replace 3-oxo with 3-ethoxy to assess hydrogen-bonding requirements .
  • Analytical validation : Compare logP (HPLC) and solubility (shake-flask method) to correlate hydrophobicity with activity .

Basic: What are the stability profiles under varying pH and temperature conditions?

Methodological Answer:

  • pH stability : Incubate in buffers (pH 1–13) at 37°C for 24h. Monitor degradation via HPLC:
    • Acidic conditions (pH <3) : Hydrolysis of amide bond (t₁/₂ ~8h) .
    • Basic conditions (pH >10) : Chromene ring opening via nucleophilic attack .
  • Thermal stability : TGA/DSC shows decomposition onset at ~220°C, indicating suitability for solid-state storage .

Advanced: What challenges arise in elucidating the mechanism of action using biochemical assays?

Methodological Answer:

  • Off-target effects : Use siRNA knockdown or CRISPR-Cas9 KO models to confirm target specificity .
  • Metabolic interference : Perform LC-MS metabolomics to identify unintended pathway modulation (e.g., glutathione depletion) .
  • Redox activity : Measure ROS generation via DCFH-DA assay to distinguish cytotoxic vs. redox-mediated effects .

Basic: How to validate target engagement in cellular systems?

Methodological Answer:

  • Fluorescence polarization : Label compound with FITC and compete with unlabeled inhibitor for target binding (Kd <100 nM) .
  • Cellular thermal shift assay (CETSA) : Monitor protein melting shifts (~2°C) to confirm intracellular target stabilization .

Advanced: How to employ molecular docking to study target interactions?

Methodological Answer:

  • Software : AutoDock Vina or Schrödinger Glide with OPLS-AA force field .
  • Docking workflow :
    • Prepare protein (PDB: 3ERT) with Gasteiger charges and solvation parameters.
    • Define grid box (20ų) around ATP-binding site.
    • Cluster poses by RMSD (<2.0Å) and rank by binding energy (ΔG <−8 kcal/mol) .
  • Validation : Compare with co-crystallized ligands (e.g., staurosporine) for pose reproducibility .

Advanced: How to address discrepancies between computational predictions and experimental data?

Methodological Answer:

  • Error sources :
    • Solvent effects : Include implicit solvent models (e.g., PCM) in DFT calculations .
    • Conformational sampling : Use MD simulations (AMBER) to explore torsional flexibility of thiazole rings .
  • Experimental recalibration : Adjust DFT functionals (e.g., CAM-B3LYP) to better match observed redox potentials .

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